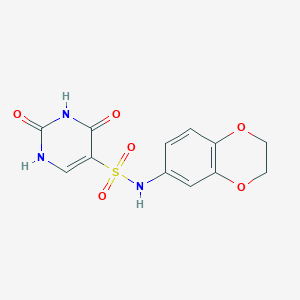

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Description

This compound features a benzodioxin scaffold fused to a dihydropyrimidine-sulfonamide moiety. Though direct synthetic or pharmacological data for this compound are absent in the provided evidence, its structural motifs align with bioactive molecules in medicinal chemistry, such as kinase inhibitors or enzyme modulators .

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O6S/c16-11-10(6-13-12(17)14-11)22(18,19)15-7-1-2-8-9(5-7)21-4-3-20-8/h1-2,5-6,15H,3-4H2,(H2,13,14,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBYRISUJMUKMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CNC(=O)NC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies highlighting its efficacy in various applications.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxin moiety and a pyrimidine sulfonamide framework, which contributes to its biological activity. The molecular formula is C₁₅H₁₅N₃O₄S.

Antioxidant Activity

Research indicates that derivatives of benzodioxin compounds exhibit strong antioxidant properties. A study demonstrated that certain substituted benzodioxins can inhibit lipid peroxidation in human low-density lipoproteins (LDL), suggesting protective effects against oxidative stress . The most active compounds in this series were found to be significantly more potent than established antioxidants like probucol .

Antimicrobial Effects

The compound has shown promise in antimicrobial assays. For instance, derivatives synthesized from the parent structure were evaluated for their inhibitory effects against various bacterial strains. These studies revealed moderate activity against Gram-positive bacteria, indicating potential for development as antimicrobial agents .

Anti-Diabetic Potential

In a recent study focused on α-glucosidase enzyme inhibition, the compound demonstrated weak inhibitory activity. However, modifications to the structure could enhance this property, suggesting avenues for further research into its anti-diabetic potential .

The biological activities of this compound are believed to involve multiple mechanisms:

- Free Radical Scavenging : The presence of hydroxyl groups in the structure may facilitate the scavenging of free radicals.

- Enzyme Inhibition : The sulfonamide group is known to interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways.

Case Study 1: Lipid Peroxidation Inhibition

A series of 2,3-dihydro-1,4-benzodioxin derivatives were tested for their ability to inhibit LDL oxidation. The results indicated that these compounds could significantly reduce oxidative damage in vitro, thereby supporting their use as therapeutic agents for cardiovascular diseases .

Case Study 2: Antimicrobial Activity Assessment

In vitro studies assessed the antimicrobial efficacy of newly synthesized derivatives against common pathogens. Results showed moderate activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development into new antimicrobial therapies .

Data Summary

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Variations

a. N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide

- Structure : Benzodioxin linked to an acetamide group.

- Key Differences : Replaces the dihydropyrimidine-sulfonamide with a simpler acetamide.

- Spectroscopic Data : 1H-NMR shows a singlet at δ 2.11 ppm for the methyl group, distinct from sulfonamide protons .

b. 7-Hydroxy-4-methyl-8-[(2,3-dihydro-1,4-benzodioxin-6-yl)iminomethyl]-2H-1-benzopyran-2-one

- Structure : Benzodioxin attached via a Schiff base to a coumarin core.

- Key Differences : Incorporates a coumarin ring and imine linkage instead of dihydropyrimidine-sulfonamide.

- Properties : The Schiff base may confer pH-dependent stability, while the coumarin moiety offers fluorescence properties .

c. 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

- Structure: Benzodioxin linked to a pyridine-amine scaffold with a dimethylaminomethyl substituent.

- Key Differences: Replaces sulfonamide with an amine group; dimethylamino enhances basicity and cellular permeability .

Pharmacophore and Bioactivity Insights

- Dihydropyrimidine Derivatives : Compounds like those in (dihydropyrimido benzimidazoles) highlight the dihydropyrimidine ring’s role in DNA intercalation or enzyme inhibition . The target compound’s sulfonamide group may enhance binding to polar enzyme pockets.

- Benzodioxin in Drug Design : Benzodioxin-containing molecules in (patented indazole derivatives) and (pyridine-amine analogs) suggest applications in anticancer or antiviral therapies, likely due to metabolic stability and scaffold diversity .

Data Table: Comparative Analysis of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.